molecular formula C18H20O B8334026 1,1-Diphenyl-hex-5-en-2-ol

1,1-Diphenyl-hex-5-en-2-ol

Cat. No.: B8334026
M. Wt: 252.3 g/mol
InChI Key: OECHPAGOJZOTOX-UHFFFAOYSA-N
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Description

1,1-Diphenyl-hex-5-en-2-ol is a synthetic organic compound of interest in research and development. This molecule features a hex-5-en-2-ol chain bearing a diphenyl carbinol group at the first carbon. This structure combines an alcohol functionality, a terminal alkene, and two phenyl rings, making it a potential intermediate for further chemical synthesis. The terminal alkene offers a site for reactions such as hydrofunctionalization or cyclization, while the secondary alcohol can undergo oxidation or serve as a point for forming esters or ethers. The diphenyl group can contribute to increased lipophilicity, which may influence the compound's behavior in material science applications or its interaction with biological systems in pharmacological research. Researchers can utilize this compound as a building block for the synthesis of more complex molecules, including potential ligands for catalysts, monomers for polymers, or as a precursor in medicinal chemistry. The safety data and handling procedures for this specific compound should be determined by the researching entity. This product is designated for research use only and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

1,1-diphenylhex-5-en-2-ol

InChI

InChI=1S/C18H20O/c1-2-3-14-17(19)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h2,4-13,17-19H,1,3,14H2

InChI Key

OECHPAGOJZOTOX-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(C(C1=CC=CC=C1)C2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 1,1-diphenyl-hex-5-en-2-ol, we compare it to structurally related compounds, focusing on molecular features, functional groups, and inferred properties.

Structural and Functional Group Analysis

Property This compound (Hypothetical) 6-Phenylhex-5-en-2-yn-1-ol () Diphenyl Diselenide ()
Molecular Formula C₁₈H₁₈O C₁₂H₁₂O C₁₂H₁₀Se₂
Molecular Weight ~250.33 g/mol 172.22 g/mol 312.13 g/mol
Key Functional Groups - Two phenyl groups (C1)
- Hydroxyl (C2)
- Alkene (C5-C6)
- One phenyl group (C6)
- Hydroxyl (C1)
- Alkyne (C2-C3)
- Alkene (C5-C6)
- Diselenide bridge (Se-Se)
- Two phenyl groups
IUPAC Name This compound 6-Phenylhex-5-en-2-yn-1-ol Diphenyl diselenide

Physicochemical Properties

  • Lipophilicity: The two phenyl groups in this compound likely increase its logP value compared to 6-phenylhex-5-en-2-yn-1-ol (), which has only one phenyl group. This would reduce aqueous solubility and enhance solubility in nonpolar solvents.
  • Reactivity :
    • The alkene in this compound is less reactive than the alkyne in 6-phenylhex-5-en-2-yn-1-ol, which can undergo addition reactions (e.g., hydrogenation to an alkane) .
    • The hydroxyl group in this compound (C2) may exhibit lower acidity than that of 6-phenylhex-5-en-2-yn-1-ol (C1) due to steric and electronic effects from adjacent phenyl groups.
  • Thermal Stability : The presence of two phenyl groups in this compound may enhance thermal stability via π-π stacking interactions, a property absent in analogs with fewer aromatic substituents.

Research Implications and Limitations

  • Material Science : Its aromaticity and unsaturated backbone could make it a candidate for polymer or liquid crystal synthesis.
  • Limitations : Direct experimental data for this compound are absent in the provided evidence; inferences rely on structural analogs. Further studies are needed to validate properties like solubility, reactivity, and toxicity.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for structural elucidation of 1,1-Diphenyl-hex-5-en-2-ol?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assign stereochemistry and confirm the presence of the hex-5-en-2-ol backbone. Infrared (IR) spectroscopy can identify hydroxyl (O-H) and alkene (C=C) functional groups. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular weight confirmation (C₁₂H₁₂O, 172.22308 g/mol) . For unresolved stereochemical details, computational methods like density functional theory (DFT) can predict NMR shifts .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer : Store in tightly sealed containers under inert gas (e.g., argon) to prevent oxidation. Use chemical fume hoods for handling to avoid inhalation of aerosols. Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Refer to OSHA HCS guidelines for acute toxicity (Category 4) and skin/eye irritation protocols . Compatibility testing is advised to avoid reactions with strong oxidizing agents .

Q. What synthetic routes are validated for producing this compound?

  • Methodological Answer : A common approach involves Grignard addition to α,β-unsaturated ketones, followed by acid-catalyzed cyclization. For reproducibility, optimize reaction conditions (e.g., temperature, solvent polarity) using design of experiments (DoE). Monitor intermediates via thin-layer chromatography (TLC) and confirm purity (>95%) using reverse-phase HPLC with UV detection .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis?

  • Methodological Answer : Perform kinetic and thermodynamic profiling to identify rate-limiting steps (e.g., steric hindrance from diphenyl groups). Use statistical tools like ANOVA to analyze batch-to-batch variability. Cross-reference with computational models (e.g., QSPR) to predict solvent effects and byproduct formation . Triangulate data from GC-MS, NMR, and HRMS to trace impurities .

Q. What computational strategies are effective for predicting the physicochemical properties of this compound?

  • Methodological Answer : Apply quantum chemistry calculations (e.g., Hartree-Fock or DFT) to estimate logP, solubility, and dipole moments. Validate predictions against experimental data from NIST or PubChem . For stability under varying pH, use molecular dynamics (MD) simulations to model degradation pathways .

Q. How can researchers design experiments to assess the compound’s reactivity in catalytic systems?

  • Methodological Answer : Use differential scanning calorimetry (DSC) to study thermal stability and exothermic events. Screen catalysts (e.g., Pd/C, Rh complexes) under controlled atmospheres and monitor via in-situ FTIR. For asymmetric catalysis, employ chiral HPLC to evaluate enantiomeric excess (ee%) .

Data Analysis & Validation

Q. What statistical methods are recommended for analyzing contradictory bioactivity data across studies?

  • Methodological Answer : Apply meta-analysis techniques to aggregate datasets, adjusting for variables like solvent choice or assay type. Use Bayesian inference to quantify uncertainty in IC₅₀ values. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding affinity .

Q. How should researchers validate the environmental impact of this compound degradation products?

  • Methodological Answer : Conduct accelerated degradation studies (e.g., UV irradiation, hydrolysis) followed by LC-MS/MS to identify metabolites. Use quantitative structure-activity relationship (QSAR) models to predict ecotoxicity (e.g., LC₅₀ for aquatic organisms). Compare results with EPA High Production Volume (HPV) guidelines .

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